molecular formula C17H24N2O4 B2888069 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea CAS No. 1902926-25-3

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B2888069
CAS No.: 1902926-25-3
M. Wt: 320.389
InChI Key: CPYYYOSDKBKMES-UHFFFAOYSA-N
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Description

The compound 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea features a urea core (-NH-C(=O)-NH-) bridging two distinct moieties: a 4-methoxyphenylmethyl group and an octahydro-1,4-benzodioxin scaffold. The urea linkage provides hydrogen-bonding capacity, critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-14-5-2-12(3-6-14)11-18-17(20)19-13-4-7-15-16(10-13)23-9-8-22-15/h2-3,5-6,13,15-16H,4,7-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYYOSDKBKMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with an appropriate isocyanate derivative to form the urea linkage. The octahydrobenzo[b][1,4]dioxin moiety can be introduced through a cyclization reaction involving a suitable diol and a dihalide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl derivatives, while reduction of the urea linkage can produce primary or secondary amines.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The methoxybenzyl group may interact with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Features Reference
Target Compound : 1-[(4-Methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea Not provided† Urea, octahydrobenzodioxin, 4-methoxybenzyl Not provided† Fully saturated benzodioxin; urea linker for H-bonding -
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone C₁₈H₁₉NO₄ Ketone, amino, dihydrobenzodioxin 313.35 Unsaturated benzodioxin; propanone backbone
1-(3,5-Dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea Not provided† Urea, benzothiazin, methylphenyl Not provided† Benzothiazin (sulfur-containing heterocycle) instead of benzodioxin
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one Not provided† Enaminone, dihydrobenzodioxin Not provided† Conjugated enaminone system; dimethylamino group for electron modulation
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]ethanone C₂₈H₂₇N₃O₅S Triazole, thioether, ethoxybenzyl 517.6 Bulky triazolylthio substituent; higher molecular weight
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S Benzoxathiin (O/S heterocycle), thiophene 256.3 Sulfur-oxygen heterocycle; thiophene substituent

Computational Predictions and Scaffold Hopping

Machine learning models (e.g., EGNN) trained on benzodioxin-containing compounds predict high potency for analogs like the target compound, even without prior scaffold-specific training. This suggests broad applicability of the benzodioxin scaffold in drug discovery .

Biological Activity

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both a methoxy-substituted phenyl group and a bicyclic octahydro-benzodioxin moiety suggests multiple avenues for interaction with biological targets, including enzymes and receptors.

Chemical Structure

The molecular formula of this compound is C17H23N O3, with a molecular weight of approximately 287.37 g/mol. The structure can be represented as follows:

SMILES COc1ccc C C H 2NCCC3 C2CCCC3 cc1\text{SMILES COc1ccc C C H 2NCCC3 C2CCCC3 cc1}

Structural Features

FeatureDescription
Methoxy Group Enhances lipophilicity and may influence binding affinity.
Bicyclic Octahydro-Benzodioxin Contributes to the compound's unique pharmacological profile.
Urea Moiety Known for diverse biological activities, including enzyme inhibition.

Pharmacological Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory and analgesic properties. These effects suggest its potential as a therapeutic agent in pain management and inflammatory conditions.

The mechanism by which this compound exerts its biological activity likely involves:

  • Receptor Binding : Interaction with specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : Modulation of enzymatic activity related to inflammatory mediators.

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • Study on TRPV1 Antagonists : Research into benzoxazine analogs has highlighted the importance of structural modifications in enhancing selectivity and potency against pain pathways .
  • Antimicrobial Activity : Related compounds have shown promising antimicrobial properties, indicating a broader spectrum of biological activity that may extend to this compound .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many urea derivatives exhibit biological activity, the unique combination of structural elements in this compound imparts distinct properties not found in other compounds.

Compound NameStructural FeaturesUnique Aspects
3-(benzodioxol-5-yl)methylureaContains benzodioxole structureLacks octahydro-benzodioxin moiety
4-methoxyphenylureaSimple phenyl group with methoxyDoes not include bicyclic structure
Octahydrobenzodioxine derivativeBicyclic structure similar to benzodioxinDoes not have methoxy substitution

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea, and how are intermediates validated?

Answer:
The synthesis typically involves coupling reactions between a benzodioxin-derived amine and a substituted urea precursor. For example, solvent-free reflux conditions (e.g., using dimethylformamide-dimethyl acetal (DMF-DMA)) have been utilized to generate enaminone intermediates, which are critical for constructing the benzodioxin scaffold . Intermediates are characterized via 1H/13C NMR (e.g., Bruker spectrophotometers at 400 MHz) and GC/MS to confirm regioselectivity and purity. Elemental analysis (CHN Elementar) further validates stoichiometric ratios .

Advanced: How can researchers optimize low yields during the coupling of octahydro-1,4-benzodioxin-6-amine with urea derivatives?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Temperature modulation : Lowering reaction temperatures to reduce decomposition (e.g., 0–5°C for sensitive intermediates).
  • Catalytic systems : Employing coupling agents like HATU or EDCI to enhance reaction efficiency.
  • Purity control : Pre-purifying intermediates via column chromatography (silica gel, gradient elution) to minimize side products.
    For example, UHPLC-ESI-MS (purity ≥95%) and optimized stoichiometry have been used to achieve higher yields in analogous benzodioxin-based syntheses .

Basic: Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Answer:

  • NMR spectroscopy : 1H NMR identifies methoxy (-OCH3) protons at δ 3.7–3.9 ppm and urea NH signals at δ 5.5–6.5 ppm. 13C NMR confirms carbonyl (C=O) at ~155–160 ppm and benzodioxin carbons at 100–120 ppm .
  • High-resolution mass spectrometry (HRMS) : Monoisotopic mass (313.1314 Da) and molecular ion ([M+H]+) are matched to theoretical values .
  • IR spectroscopy : Urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-O-C vibrations (~1240 cm⁻¹) provide additional confirmation .

Advanced: How should researchers address contradictory bioactivity data across different assay platforms?

Answer:
Contradictions may stem from assay-specific conditions (e.g., solubility, pH) or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Cross-validate using enzyme-linked immunosorbent assays (ELISA), cell viability (MTT), and target-binding studies (SPR).
  • Solubility optimization : Use co-solvents (DMSO/PBS mixtures) to ensure compound stability.
  • Metabolite screening : LC-MS/MS to rule out degradation products interfering with activity .
    For benzodioxin analogs, discrepancies in IC50 values were resolved by standardizing cell lines and incubation times .

Basic: What are the molecular formula and exact mass of this compound, and how are these parameters determined experimentally?

Answer:

  • Molecular formula : C18H19N2O4 (calculated via elemental analysis ).
  • Exact mass : 313.1314 Da (monoisotopic mass validated via HRMS ).
  • Methodology : High-resolution instruments (e.g., Q-TOF MS) with electrospray ionization (ESI) achieve <5 ppm mass accuracy. Calibration with internal standards (e.g., sodium formate) ensures precision .

Advanced: How to design structure-activity relationship (SAR) studies for analogs targeting benzodioxin-urea pharmacophores?

Answer:

  • Systematic substitution : Modify the methoxy group (e.g., replace with ethoxy, halogen) and evaluate changes in binding affinity (e.g., via kinase assays).
  • Scaffold rigidity : Introduce conformational constraints (e.g., cyclization of the benzodioxin ring) to assess impact on target engagement.
  • Computational modeling : Docking studies (AutoDock Vina) predict interactions with active sites, guiding synthetic prioritization.
    For example, SAR on dihydrobenzodioxin derivatives revealed that electron-donating groups enhance solubility without compromising activity .

Basic: What chromatographic methods are recommended for purity analysis?

Answer:

  • UHPLC : C18 columns (2.1 × 50 mm, 1.7 µm) with mobile phases (acetonitrile/water + 0.1% formic acid) achieve baseline separation. Retention times (e.g., ~2.12 min) and UV absorption (254 nm) confirm purity .
  • HPLC-MS : Coupling with ESI-MS detects impurities at levels <0.1% .

Advanced: How to troubleshoot crystallization challenges for X-ray diffraction studies?

Answer:

  • Solvent screening : Use vapor diffusion (e.g., hexane/ethyl acetate) or slow evaporation with dichloromethane/methanol.
  • Temperature gradients : Gradual cooling (4°C to -20°C) promotes crystal nucleation.
  • Additive screening : Small molecules (e.g., crown ethers) template molecular packing.
    Successful crystallization of related urea derivatives required seeding with microcrystals and humidity control .

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